molecular formula C19H13F6N5OS B4373490 1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4373490
M. Wt: 473.4 g/mol
InChI Key: XQHGWDGRIJNYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a thienopyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions, such as the use of trifluoromethyl iodide and a suitable radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and batch processing can be employed to scale up the synthesis. The use of advanced purification methods, including chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of trifluoromethyl, pyrazole, and thienopyrazole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F6N5OS/c1-29-17-12(15(28-29)19(23,24)25)8-13(32-17)16(31)26-14-5-6-30(27-14)9-10-3-2-4-11(7-10)18(20,21)22/h2-8H,9H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHGWDGRIJNYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)C(F)(F)F)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F6N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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